

# N-Boc-2,6-difluoroaniline CAS number and properties

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## Compound of Interest

Compound Name: **N-Boc-2,6-difluoroaniline**

Cat. No.: **B112970**

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## Technical Guide: N-Boc-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Boc-2,6-difluoroaniline**, systematically named tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and drug discovery, to temporarily mask the reactivity of the amine functional group. This protection allows for selective chemical modifications at other positions of the molecule. The presence of two fluorine atoms on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the properties of the parent aniline, a detailed protocol for the synthesis of its N-Boc derivative, and relevant safety information.

## Chemical Identity and Properties

While a specific CAS number for **N-Boc-2,6-difluoroaniline** is not readily available in public databases, the key starting material is 2,6-difluoroaniline.

Table 1: Physicochemical Properties of 2,6-Difluoroaniline

Property	Value
CAS Number	5509-65-9
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> N
Molecular Weight	129.11 g/mol
Appearance	Clear yellow to brown liquid
Boiling Point	51-52 °C at 15 mmHg
Density	1.199 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.508
Solubility	Slightly soluble in water

Upon Boc-protection, the resulting **N-Boc-2,6-difluoroaniline** is expected to be a white to pale brown solid with a higher molecular weight (229.22 g/mol) and a melting point in the range of 130-140 °C, based on similar N-Boc protected anilines.

## Synthesis of N-Boc-2,6-difluoroaniline

The following is a general and reliable protocol for the N-tert-butyloxycarbonylation of 2,6-difluoroaniline.

## Experimental Protocol

### Materials:

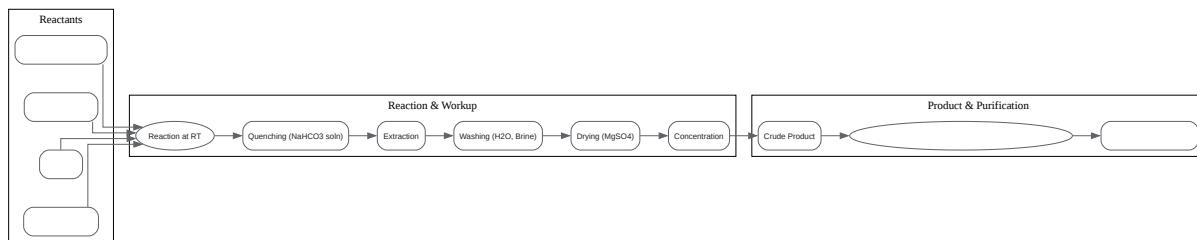
- 2,6-Difluoroaniline
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a clean, dry round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equivalent) in dichloromethane.
- Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
- In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of dichloromethane.
- Transfer the (Boc)<sub>2</sub>O solution to a dropping funnel and add it dropwise to the stirred solution of the aniline and base over a period of 30 minutes. The reaction is typically exothermic.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.



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### Synthesis Workflow for **N-Boc-2,6-difluoroaniline**.

## Safety Information

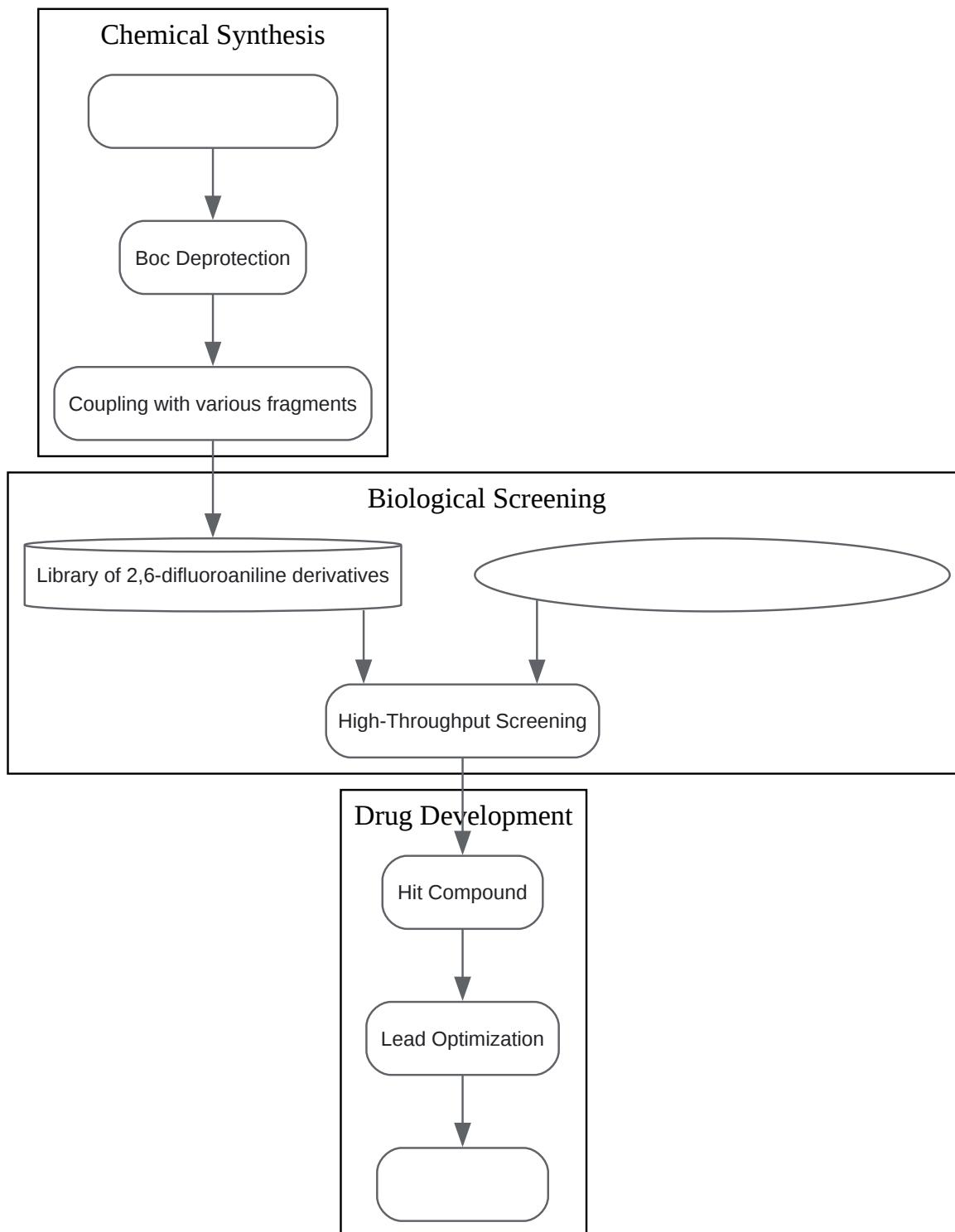
Proper safety precautions should be taken when handling the reagents involved in this synthesis.

Table 2: Hazard and Safety Information

Chemical	Hazard Statements	Precautionary Statements
2,6-Difluoroaniline	Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.	Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
Di-tert-butyl dicarbonate	Flammable solid. Causes serious eye irritation. May cause respiratory irritation.	Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust. Wear eye protection/face protection.
Triethylamine	Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.	Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

## Role in Drug Discovery and Development

While there is no specific signaling pathway directly attributed to **N-Boc-2,6-difluoroaniline**, its derivatives are of significant interest in medicinal chemistry. The 2,6-difluorophenyl moiety is incorporated into various drug candidates to enhance their pharmacological properties. The Boc-protected amine allows for the facile synthesis of diverse libraries of compounds for screening against various biological targets. For instance, this scaffold can be used in the synthesis of kinase inhibitors, where the aniline nitrogen can be further functionalized to interact with the hinge region of the enzyme's active site.

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